![molecular formula C29H28N2O8S B11157424 2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11157424.png)
2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate
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Overview
Description
2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a complex organic compound that features a chromenone core structure This compound is notable for its diverse functional groups, including a nitrophenyl group, a sulfonylamino group, and a hexanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multiple steps, starting with the preparation of the chromenone core. This can be achieved through the condensation of an appropriate phenol with an aldehyde under acidic conditions to form the chromenone ring. Subsequent nitration introduces the nitrophenyl group, while esterification and sulfonylation steps add the hexanoate and sulfonylamino groups, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted sulfonylamino derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the chromenone core.
Medicine: Explored for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chromenone core can participate in π-π stacking interactions, while the nitrophenyl and sulfonylamino groups can form hydrogen bonds or electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl acetate: Similar structure but with an acetate ester instead of a hexanoate ester.
2-methyl-3-(4-aminophenyl)-4-oxo-4H-chromen-7-yl hexanoate: Similar structure but with an amino group instead of a nitro group.
2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 6-aminohexanoate: Similar structure but with an aminohexanoate ester instead of a sulfonylaminohexanoate ester.
Uniqueness
The uniqueness of 2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate lies in its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both a nitrophenyl group and a sulfonylaminohexanoate ester makes it a versatile compound for various chemical reactions and research applications.
Biological Activity
2-Methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a complex organic compound belonging to the chromen-4-one family. Its unique structure, characterized by a chromen-4-one core and various functional groups, suggests potential biological activities that merit investigation. This article reviews the existing literature on its biological activity, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C27H22N2O8 |
Molecular Weight | 502.5 g/mol |
IUPAC Name | [2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate |
CAS Number | 1396964-47-8 |
Antimicrobial Properties
Research indicates that compounds in the chromen family exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar chromone derivatives against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anticancer Activity
The anticancer potential of 2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl derivatives has been explored in several studies. For instance, compounds with similar structures have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Case Study:
In a recent study, a series of chromone derivatives were tested for their cytotoxic effects against MCF-7 cells, revealing IC50 values ranging from 10 to 30 µM. The presence of electron-withdrawing groups, such as nitro or sulfonyl groups, was correlated with increased potency .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been evaluated in vitro. It was found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment. The inhibition mechanism likely involves binding to the active site of these enzymes, preventing substrate access .
The biological activity of 2-methyl-3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl can be attributed to several mechanisms:
- Reactive Oxygen Species Generation: The nitrophenyl group may undergo redox reactions, producing reactive oxygen species (ROS) that induce oxidative stress in cells.
- Enzyme Interaction: The chromen core interacts with various enzymes, inhibiting their function and disrupting metabolic pathways.
- Apoptosis Induction: The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Properties
Molecular Formula |
C29H28N2O8S |
---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
[2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] 6-[(4-methylphenyl)sulfonylamino]hexanoate |
InChI |
InChI=1S/C29H28N2O8S/c1-19-7-14-24(15-8-19)40(36,37)30-17-5-3-4-6-27(32)39-23-13-16-25-26(18-23)38-20(2)28(29(25)33)21-9-11-22(12-10-21)31(34)35/h7-16,18,30H,3-6,17H2,1-2H3 |
InChI Key |
GDEBHZNIZFOBMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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